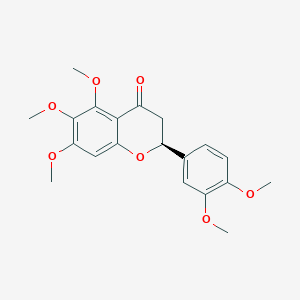
(R)-2-methylbutyrylcarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-methylbutyrylcarnitine is an optically active form of O-2-methylbutyrylcarnitine having (R)-configuration. It is a 2-methylbutyrylcarnitine and a methyl-branched fatty acyl-L-carnitine.
Wissenschaftliche Forschungsanwendungen
1. Inborn Error of Metabolism
(R)-2-methylbutyrylcarnitine has been identified in studies related to inborn errors of metabolism, particularly in isolated 2-methylbutyryl-CoA dehydrogenase (2-MBCDase) deficiency. This rare metabolic disorder is characterized by an inability to process certain amino acids properly, leading to an accumulation of specific metabolites in the body (Gibson et al., 2000).
2. Diagnostic Marker in Metabolic Disorders
(R)-2-methylbutyrylcarnitine is used as a biomarker in the diagnosis of short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), a disorder affecting the metabolism of the amino acid L-isoleucine. The presence of (R)-2-methylbutyrylcarnitine in physiological fluids is indicative of this metabolic disorder (Korman et al., 2005).
3. Mitochondrial Function and Disorders
Studies have shown the role of (R)-2-methylbutyrylcarnitine in mitochondrial functions, particularly in conditions like insulin resistance and type 2 diabetes mellitus. It's involved in metabolic pathways related to ketone bodies and fatty acid β-oxidation (Soeters et al., 2012).
4. Role in Carnitine Palmitoyltransferase-I Inhibition
(R)-2-methylbutyrylcarnitine is investigated for its potential role in inhibiting carnitine palmitoyltransferase-I, an enzyme crucial for mitochondrial fatty acid oxidation. This property makes it of interest in therapeutic contexts like myocardial ischemia and Type II diabetes (Gandour et al., 1993).
5. Analytical and Diagnostic Techniques
(R)-2-methylbutyrylcarnitine is significant in developing analytical methods for detecting and differentiating isomers of acylcarnitines in conditions like SCAD deficiency and 2-MBCD deficiency. This aids in the accurate diagnosis and understanding of various metabolic disorders (Forni et al., 2010).
6. Carnitine-Acylcarnitine Translocase Function
(R)-2-methylbutyrylcarnitine is implicated in studies exploring the role of carnitine-acylcarnitine translocase in mitochondrial energy metabolism. This research provides insights into the metabolism of branched-chain amino acids and related metabolic disorders (Roe et al., 2000).
7. Impact on Genetic Disorders
Research into (R)-2-methylbutyrylcarnitine has contributed to understanding genetic mutations in metabolic disorders. Identifying these mutations helps in diagnosing and managing conditions like 2-MBCDase deficiency, offering insights into their clinical relevance and potential treatments (Sass et al., 2008).
8. Metabolic Profiling
Studies involving (R)-2-methylbutyrylcarnitine contribute to metabolic profiling, which is crucial in understanding and diagnosing various metabolic disorders, including those related to branched-chain amino acids metabolism (Ruoppolo et al., 2022).
Eigenschaften
Molekularformel |
C12H23NO4 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 |
InChI-Schlüssel |
IHCPDBBYTYJYIL-QVDQXJPCSA-N |
Isomerische SMILES |
CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Kanonische SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(3S)-pyrrolidin-3-yl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244072.png)




![4-[1-[[Bis(4-methylphenyl)methyl]carbamoyl]-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid](/img/structure/B1244081.png)







